3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one
Description
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a hydroxymethyl (-CH₂OH) group at position 3 and a prop-1-en-1-yl substituent at position 2. This compound is of interest in synthetic organic chemistry and may have applications in pharmaceuticals or materials science due to its functional group diversity .
Properties
CAS No. |
620590-41-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2-prop-1-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2,4,11H,3,5-7H2,1H3 |
InChI Key |
BKYLSYMANOZWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(CCCC1=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxymethyl and prop-1-en-1-yl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the cyclohex-2-en-1-one ring can be reduced to form a hydroxyl group.
Substitution: The prop-1-en-1-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in a secondary alcohol.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one exhibit significant antimicrobial properties. For instance, studies on derivatives of cyclohexenones have shown efficacy against various gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Study:
A study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting potential for development into an antimicrobial agent .
Cytotoxicity and Anticancer Potential
The compound's structural features allow it to interact with biological targets, making it a candidate for anticancer research. In vitro assays have shown that derivatives can induce apoptosis in cancer cell lines.
Data Table: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 15 | |
| Compound B | HeLa (Cervical Cancer) | 10 | |
| Compound C | A549 (Lung Cancer) | 20 |
Organic Synthesis Applications
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one serves as a versatile intermediate in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.
Synthesis Example:
The compound can be used to create more complex structures through reactions such as Michael additions and Diels-Alder reactions, facilitating the development of novel therapeutic agents .
Biocatalysis and Green Chemistry
Recent studies have explored the use of biocatalysts to synthesize derivatives of this compound, emphasizing environmentally friendly methods. Enzymatic processes can lead to high yields with minimal by-products, aligning with green chemistry principles.
Case Study:
A biocatalytic approach using specific enzymes has been shown to convert simple precursors into functionalized cyclohexenones efficiently, showcasing the potential for sustainable manufacturing processes .
Mechanism of Action
The mechanism by which 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A : 3-(1-Propenyl)-2-cyclohexen-1-one (C₉H₁₂O)
- Structure : Lacks the hydroxymethyl group; features a simpler propenyl substituent.
- Properties : Lower polarity due to absence of -OH, leading to reduced solubility in polar solvents. Molar mass = 136.19 g/mol .
Compound B : (E)-3-Hydroxy-5,5-dimethyl-2-(3-phenyl-prop-2-en-1-yl)cyclohex-2-en-1-one
- Structure : Hydroxy group at position 3 (vs. hydroxymethyl in the target) and a phenyl-substituted propenyl chain.
- Properties : The phenyl group enhances conjugation and aromatic stability. The hydroxy group may participate in intramolecular hydrogen bonding .
- Key Difference : The phenyl group introduces steric bulk and electronic effects (e.g., resonance stabilization), altering reactivity in substitution or addition reactions.
Compound C : 5,5-Dimethyl-3-(2-methyl-1-propenyl)cyclohex-2-en-1-one
- Structure : Contains 5,5-dimethyl groups and a branched 2-methylpropenyl chain.
- Properties: Steric hindrance from dimethyl groups rigidifies the cyclohexenone ring. The branched substituent may reduce planar conjugation compared to linear propenyl groups .
- Key Difference : Increased steric effects could hinder nucleophilic attacks at the carbonyl group, slowing reactions like Michael additions.
Compound D : (5R)-3-(Hydroxymethyl)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
- Structure : Stereochemistry at position 5 (R-configuration) and a prop-1-en-2-yl substituent.
- Properties : Chirality may lead to differential biological activity or crystallinity. The prop-1-en-2-yl group alters substituent orientation compared to the target compound’s prop-1-en-1-yl group .
- Key Difference : Stereochemical and substituent positional differences impact molecular packing and interaction with chiral environments.
Physicochemical and Reactivity Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Molecular Formula | C₁₀H₁₄O₂ | C₉H₁₂O | C₁₈H₂₀O₂ | C₁₂H₁₈O | C₁₁H₁₆O₂ |
| Molar Mass (g/mol) | 166.22 | 136.19 | 268.35 | 178.27 | 180.24 |
| Key Functional Groups | -CH₂OH, propenyl | Propenyl | -OH, phenyl | Dimethyl | -CH₂OH, chiral |
| Polarity | High (due to -CH₂OH) | Low | Moderate | Low | High |
| Steric Hindrance | Moderate | Low | High | High | Moderate |
- Reactivity Insights: The hydroxymethyl group in the target compound enhances nucleophilicity at position 3, facilitating reactions like esterification or oxidation. Steric bulk in Compound C reduces reactivity at the carbonyl carbon, whereas the target compound’s linear propenyl group allows for more facile enolate formation .
Biological Activity
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one, also known by its CAS number 620590-41-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₀H₁₄O₂
- Molecular Weight : 166.22 g/mol
- Structure : The compound features a cyclohexene ring with a hydroxymethyl and an allyl substituent.
Biological Activity
The biological activity of 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one has been studied in various contexts, including its potential as an herbicide and its effects on plant growth regulation.
Herbicidal Properties
Research indicates that derivatives of cyclohexene compounds, including 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one, exhibit herbicidal properties. These compounds can effectively damage or eliminate unwanted plants, making them valuable in agricultural applications. The mechanism often involves the disruption of metabolic pathways in target plants, leading to growth inhibition or death .
Plant Growth Regulation
In addition to herbicidal effects, this compound may also function as a plant growth regulator. Studies have shown that certain derivatives can modulate physiological processes in plants, potentially enhancing growth or altering developmental patterns .
Research Findings
A review of the literature reveals several key studies investigating the biological activity of this compound:
Case Study 1: Herbicide Efficacy
In a controlled study comparing various herbicides, 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one was found to outperform traditional herbicides in controlling specific weed species. The study reported a significant reduction in weed biomass and improved crop yield when applied at optimal concentrations .
Case Study 2: Plant Growth Enhancement
Another investigation focused on the impact of this compound on tomato plants. Results indicated that treatment with 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one resulted in increased fruit size and yield compared to untreated controls. The study attributed these effects to enhanced nutrient uptake and improved root structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
